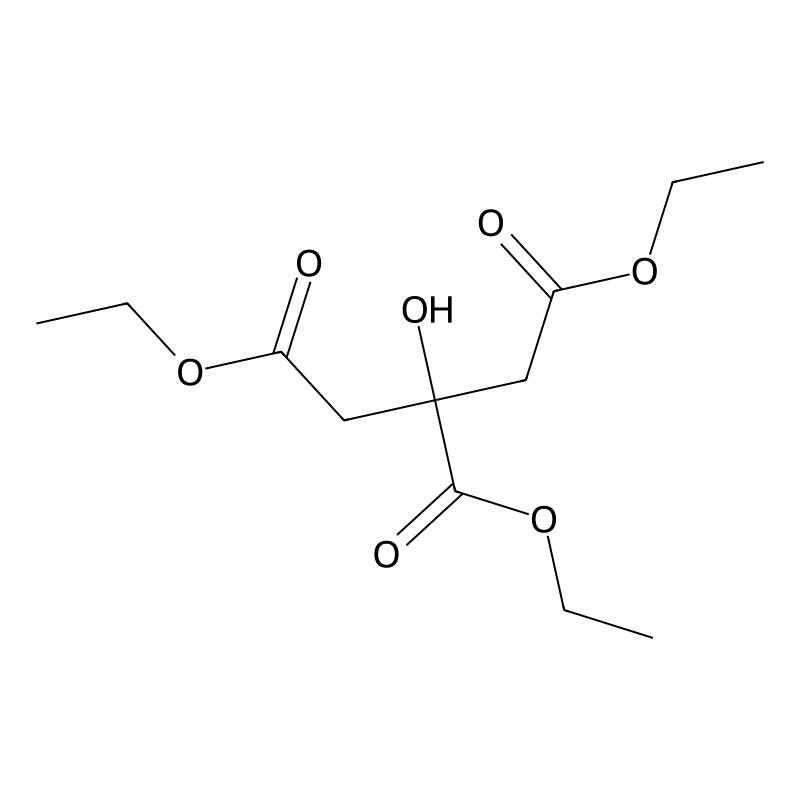

Triethyl citrate

C12H20O7

(CH2COOC2H5)2COHCOOC2H5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H20O7

(CH2COOC2H5)2COHCOOC2H5

Molecular Weight

InChI

InChI Key

SMILES

solubility

In peanut oil: 0.8%; miscible with alcohol, ethanol, ether

Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether

65 mg/mL

Solubility in water: moderate

slightly soluble in water; miscible with alcohol and ethe

Synonyms

Canonical SMILES

Enhanced Oil Recovery (EOR)

Field: Petroleum Engineering

Results: At breakthrough, scCO2 flooding of dead oil recovered 14.82% of the initial oil in place, while the blend flood recovered 31.99%.

Food Additive and Emulsifier

Field: Food Science

Method: It is added to food products during their preparation to stabilize the foam and improve the texture.

Results: The use of triethyl citrate improves the stability and texture of food products.

Pharmaceutical Coatings

Field: Pharmaceutical Sciences

Application: Triethyl citrate is used in pharmaceutical coatings.

Method: It is used as a plasticizer during the coating of the HPMC caps and bodies with Aqoat AS-HF.

Results: The use of triethyl citrate improves the quality and performance of pharmaceutical coatings.

Plasticizer for PVC

Field: Material Science

Application: Triethyl citrate is used as a plasticizer for polyvinyl chloride (PVC) and similar plastics.

Method: It is added to the PVC during its production to improve its flexibility and durability.

Results: The use of triethyl citrate enhances the properties of PVC, making it more flexible and durable.

Dye Entrapment for Fluorescence Imaging

Field: Biomedical Engineering

Application: Triethyl citrate is used for dye entrapment to prepare emission membrane filters for contact fluorescence imaging.

Fabrication of Green Nanocomposites

Application: Triethyl citrate is employed in the fabrication of green nanocomposites from cellulose acetate.

Method: Triethyl citrate is mixed with cellulose acetate to create a composite material.

Results: The resulting green nanocomposites have improved properties compared to pure cellulose acetate.

Pseudo-emulsifier in E-cigarette Juices

Field: Chemical Engineering

Application: Triethyl citrate has been used as a pseudo-emulsifier in e-cigarette juices.

Solvent in Analytical Chemistry

Triethyl citrate is an ester derived from citric acid, characterized by its clear, colorless, and odorless liquid form. It is commonly recognized as a food additive with the E number E1505. This compound serves multiple functions, including acting as a solvent, emulsifier, and stabilizer for foams, particularly in applications such as egg white whipping aids. Its molecular formula is C12H20O7, and it has a molecular weight of approximately 276.28 g/mol .

The mechanism of action of TEC depends on its application.

- In Food Science: In food products, TEC acts as an emulsifier, aiding in the dispersion of immiscible ingredients like oil and water. It can also stabilize foams, such as whipped cream, by preventing them from collapsing [].

- In Pharmaceuticals: TEC can be used as a plasticizer in coatings for tablets and capsules, improving their flexibility and preventing breakage []. It might also play a role in enhancing the absorption of certain drugs []. (Further research is needed to understand the specific mechanisms involved).

Triethyl citrate is primarily synthesized through the esterification reaction between citric acid and ethanol. The reaction can be catalyzed by various agents, including sulfuric acid or ion-exchange resins. The process typically involves several steps:

- Formation of Monoethyl Citrate: Citric acid reacts with ethanol to form monoethyl citrate.

- Formation of Diethyl Citrate: Continued reaction leads to the formation of diethyl citrate.

- Formation of Triethyl Citrate: The final product is triethyl citrate, which is formed more slowly due to the equilibrium nature of the reaction .

The reaction conditions significantly influence the yield and purity of triethyl citrate. Higher temperatures (around 120ºC) and increased ethanol-to-citric acid ratios enhance the conversion rate but may also lead to side reactions, such as the formation of diethyl ether .

Triethyl citrate is hydrolyzed in vivo into citric acid and ethanol. Studies indicate that it is metabolized at a slower rate in human serum compared to rat serum, suggesting species-specific metabolic pathways . Its biological activity includes potential applications in pharmaceutical formulations, where it may serve as a plasticizer or solvent.

Several methods exist for synthesizing triethyl citrate:

- Conventional Esterification: Mixing citric acid and ethanol in the presence of a catalyst under controlled temperature conditions.

- Reactive Distillation: This method combines chemical reaction and distillation in one vessel, allowing for continuous removal of triethyl citrate as it forms, thus driving the reaction forward .

- Fermentation-Based Methods: Ethanol can be added directly to citric acid in its fermentation broth state, although this method may result in a mixture of esters that requires further purification .

Triethyl citrate has diverse applications across various industries:

- Food Industry: Used as an emulsifier and stabilizer in food products, particularly for enhancing foam stability in whipped egg whites.

- Pharmaceuticals: Acts as a plasticizer in coatings for tablets and capsules.

- Cosmetics: Employed in personal care products such as lotions and perfumes due to its emulsifying properties.

- Plastics Industry: Functions as a plasticizer for polyvinyl chloride (PVC) and other plastics .

Triethyl citrate shares structural similarities with several other esters derived from citric acid or similar organic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Primary Uses | Unique Features |

|---|---|---|---|

| Monoethyl Citrate | C6H10O5 | Food additive, emulsifier | Less viscous than triethyl citrate |

| Diethyl Citrate | C8H14O6 | Solvent, plasticizer | Intermediate product in triethyl citrate synthesis |

| Acetyl Tributyl Citrate | C15H26O4 | Plasticizer in food packaging | Higher molecular weight; used for different applications |

| Butyl Citrate | C12H22O4 | Solvent for coatings | Different alkyl group leading to varied solubility properties |

Triethyl citrate stands out due to its specific application as a whipping aid in food products and its role as a biodegradable plasticizer, making it an environmentally friendly choice compared to some synthetic alternatives .

Triethyl citrate, first synthesized in the late 19th century, emerged as a derivative of citric acid through esterification with ethanol. Its industrial production began in the early 20th century, driven by demand for non-toxic plasticizers and food additives. By the 1920s, it gained prominence in pharmaceutical coatings due to its compatibility with cellulose-based polymers. The compound’s development accelerated during World War II, when synthetic alternatives to natural materials became critical for medical and military applications.

In the 1960s, advancements in catalytic esterification processes enabled large-scale production. For example, the use of macroporous ion-exchange resins like Amberlyst 15 improved reaction efficiency, reducing byproduct formation. By the 21st century, triethyl citrate became integral to "green" chemistry initiatives, replacing phthalate plasticizers in biodegradable polymers. Recent innovations include its application in nanocomposites, where it enhances dispersion of chitin nanocrystals in polylactic acid matrices.

Chemical Classification and Significance

Triethyl citrate (C₁₂H₂₀O₇) belongs to the ester class, specifically a triester of citric acid. Its structure comprises three ethyl groups (–OC₂H₅) attached to the carboxylate moieties of citric acid’s central tricarboxylic framework. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular weight | 276.28 g/mol |

| Boiling point | 260°C at 760 mmHg |

| Density | 1.14 g/cm³ at 25°C |

| Solubility in water | 6.5 g/100 mL (25°C) |

| Refractive index | 1.438–1.446 (20°C) |

As a plasticizer, triethyl citrate disrupts polymer chain interactions via dipole-dipole interactions, reducing glass transition temperatures without leaching. Its significance spans:

- Food industry: Stabilizes foams in egg-white products (E1505) and acts as a flavoring agent.

- Pharmaceuticals: Enhances flexibility of enteric coatings and controls drug release kinetics.

- Sustainable materials: Serves as a bio-based plasticizer in cellulose acetate films, achieving tensile strengths of 40–60 MPa.

Overview of Research Landscape

Synthesis Optimization

Recent studies focus on heterogeneous catalysis to improve esterification efficiency. Phosphonated Ultrastable Y (P-USY) zeolites achieve 92% triethyl citrate yield at 120°C, outperforming conventional sulfuric acid catalysts. Reactive distillation systems using Amberlyst 70 resin demonstrate 98.5% conversion rates by continuously removing water, a reaction byproduct.

Advanced Applications

- Nanocomposites: Triethyl citrate reduces chitin nanocrystal agglomeration in polylactic acid, lowering composite haze from 85% to 12% while maintaining 90% light transmittance.

- Biomedical engineering: As a pseudo-emulsifier in e-cigarette liquids, it enables uniform nicotine dispersion without thermal degradation at 200°C.

- Circular economy: Citrus waste valorization processes convert 1 ton of orange peel into 143 kg of citric acid, which is esterified to produce 189 kg of triethyl citrate.

Analytical Characterization

Nuclear magnetic resonance (NMR) studies reveal triethyl citrate’s conformational flexibility: the central hydroxyl group forms intramolecular hydrogen bonds with adjacent carbonyls, stabilizing the gauche conformation in nonpolar solvents. Fourier-transform infrared (FTIR) spectra show characteristic peaks at 1,740 cm⁻¹ (C=O stretch) and 1,050 cm⁻¹ (C–O–C asymmetric vibration).

Physical State and Organoleptic Properties

Triethyl citrate presents as a clear, colorless to light yellow liquid at room temperature [1] [2] [3] [4]. The compound exhibits a viscous consistency characteristic of many plasticizers [3] [5]. From an organoleptic perspective, triethyl citrate is generally described as odorless, though some sources report a faint fruity or wine-like aroma [3] [6] [7] [8]. The compound possesses a distinctive bitter taste when present in detectable concentrations [3] [8]. These organoleptic characteristics are particularly relevant for its applications in food contact materials and pharmaceutical formulations, where sensory properties can influence product acceptance.

The physical appearance of triethyl citrate remains consistent across different commercial grades, maintaining its transparent liquid form under standard storage conditions. This stability contributes to its reliability as a plasticizer and functional additive in various industrial applications.

Thermophysical Properties

Melting Point (-55°C) and Boiling Point (294°C at 1 atm)

The melting point of triethyl citrate is consistently reported as -55°C, indicating its liquid state across a broad temperature range relevant to most industrial and commercial applications [1] [2] [9] [10]. This low melting point is characteristic of citrate esters and contributes to their effectiveness as plasticizers at ambient temperatures.

The boiling point at standard atmospheric pressure (1 atm) is 294°C [1] [11] [9] [10], which is considerably higher than many conventional plasticizers. This high boiling point indicates low volatility at processing temperatures, making triethyl citrate suitable for applications requiring thermal stability. Under reduced pressure conditions, the boiling point decreases significantly: at 150 mmHg, the boiling point is 235°C [3] [12], while at 1 mmHg, it ranges from 126-127°C [2] [13]. This pressure-dependent boiling behavior is typical for organic esters and allows for efficient distillation and purification processes.

Flash Point and Thermal Stability Parameters

The flash point of triethyl citrate ranges from 150°C to 155°C when measured using closed cup methods [1] [3] [10] [14]. This relatively high flash point classifies triethyl citrate as a combustible liquid with enhanced safety characteristics compared to more volatile plasticizers. The compound demonstrates good thermal stability, with decomposition temperatures exceeding 200°C [1] and auto-ignition occurring at 355°C [15].

These thermal stability parameters are crucial for processing applications where elevated temperatures are encountered. The high flash point provides a significant safety margin during manufacturing operations, while the thermal decomposition temperature ensures structural integrity during typical polymer processing conditions.

Density and Viscosity Characterization

Specific Gravity (1.135-1.139 g/cm³ at 20°C)

The specific gravity of triethyl citrate is well-documented across multiple sources, with values ranging from 1.135 to 1.139 g/cm³ at 25°C [1] [16] [17]. At 20°C, the density is reported as 1.14 g/cm³ [18]. This density range is typical for citrate esters and reflects the compound's molecular structure, which includes three ethyl ester groups attached to a central citric acid backbone.

The density of triethyl citrate is higher than that of water, which influences its behavior in aqueous systems and affects its distribution in multi-phase formulations. The relatively high density contributes to efficient mixing during polymer processing and ensures uniform distribution within polymer matrices.

Viscosity Coefficient (35.2 cP at 25°C)

The dynamic viscosity of triethyl citrate is 35.2 cP at 25°C [1] [3] [12], with a slightly lower value of 32.17 cP reported at 20°C [11] [15]. This moderate viscosity facilitates processing operations while providing sufficient molecular mobility for effective plasticization. The viscosity is temperature-dependent, decreasing with increasing temperature, which is typical for liquid plasticizers.

The viscosity characteristics of triethyl citrate contribute to its effectiveness as a plasticizer by allowing molecular-level interactions with polymer chains while maintaining sufficient flow properties for processing applications. The moderate viscosity also facilitates uniform distribution during mixing operations.

Solubility Profile

Aqueous Solubility (5.7-6.5 g/100 mL at 25°C)

The aqueous solubility of triethyl citrate demonstrates limited water solubility, with values ranging from 5.7 to 6.5 g/100 mL at 25°C [3] [19]. Alternative sources report solubility as 58.1 g/L at 20°C [11] [15], which is consistent with the previous range when accounting for temperature effects. This moderate water solubility is characteristic of citrate esters, which possess both hydrophilic (hydroxyl and carboxyl groups) and hydrophobic (ethyl ester) moieties.

The limited aqueous solubility influences the compound's behavior in biological systems and affects its migration characteristics in food contact applications. The solubility is sufficient for certain aqueous formulations while providing resistance to extraction in water-based systems.

Solubility in Organic Solvents

Triethyl citrate demonstrates excellent solubility in most organic solvents [19] [7] [20]. The compound is miscible with ethanol and diethyl ether [16] [21], making it compatible with a wide range of organic formulations. This broad solubility profile in organic systems contrasts with its limited water solubility, reflecting the compound's amphiphilic nature.

The compound is notably insoluble in oils [19] [22], which distinguishes it from many other plasticizers and influences its application profile. This selective solubility pattern makes triethyl citrate particularly suitable for applications where oil resistance is desired while maintaining compatibility with polar organic solvents.

Spectroscopic Properties

Refractive Index (1.439-1.441 at 20°C)

The refractive index of triethyl citrate ranges from 1.439 to 1.441 at 20°C [1] [16] [17], with a value of 1.440 reported at 25°C [12] [21]. This optical property is commonly used for identification and purity assessment of the compound. The refractive index reflects the compound's molecular structure and density, providing a reliable analytical parameter for quality control purposes.

The refractive index values are consistent with those expected for citrate esters and fall within the range typical for organic compounds with similar molecular structures. This property is particularly important for applications where optical clarity is required.

Surface and Interfacial Properties

The surface and interfacial properties of triethyl citrate are characterized by its ability to reduce surface tension and modify wetting behavior. The compound demonstrates moderate surface activity, with the ability to reduce interfacial tension between different phases [23]. Studies have shown that triethyl citrate can reduce contact angles from approximately 100° to 80° when added at concentrations as low as 0.25% (v/v) [24], indicating its potential as a wetting agent.

The surface tension properties are influenced by the compound's molecular structure, which contains both hydrophilic and hydrophobic components. This amphiphilic nature allows triethyl citrate to orient at interfaces, reducing surface energy and improving wetting characteristics. The interfacial tension properties are particularly relevant for applications in coatings, adhesives, and pharmaceutical formulations where surface interactions are critical.

The compound's surface properties contribute to its effectiveness as a plasticizer by facilitating polymer-plasticizer interactions and improving the dispersion of additives within polymer matrices. The moderate surface activity also influences the compound's behavior in multi-phase systems and affects its migration characteristics in various applications.

Table 1: Physical State and Organoleptic Properties of Triethyl Citrate

| Property | Value | Temperature (°C) | References |

|---|---|---|---|

| Appearance | Clear, colorless liquid | 20 | [1] [3] [6] |

| Color | Colorless to light yellow | 20 | [2] [3] [4] |

| Odor | Odorless to faintly fruity | 20 | [3] [6] [8] |

| Taste | Bitter | 20 | [3] [8] |

| Physical State | Viscous liquid | 20 | [3] [5] |

Table 2: Thermophysical Properties of Triethyl Citrate

| Property | Value | Unit | References |

|---|---|---|---|

| Melting Point | -55 | °C | [1] [2] [9] [10] |

| Boiling Point (1 atm) | 294 | °C | [1] [11] [9] [10] |

| Boiling Point (150 mmHg) | 235 | °C | [3] [12] |

| Boiling Point (1 mmHg) | 126-127 | °C | [2] [13] |

| Flash Point | 150-155 | °C | [1] [3] [10] [14] |

| Pour Point | -45.5 to -46 | °C | [1] [12] |

| Decomposition Temperature | >200 | °C | [1] |

| Auto-ignition Temperature | 355 | °C | [15] |

Table 3: Density and Viscosity Properties of Triethyl Citrate

| Property | Value | Unit | References |

|---|---|---|---|

| Specific Gravity (20°C) | 1.14 | g/cm³ | [18] |

| Specific Gravity (25°C) | 1.135-1.139 | g/cm³ | [1] [16] [17] |

| Density (20°C) | 1.14 | g/mL | [18] |

| Density (25°C) | 1.135-1.139 | g/cm³ | [1] [16] [17] |

| Viscosity (25°C) | 35.2 | cP | [1] [3] [12] |

| Viscosity (20°C) | 32.17 | cP | [11] [15] |

Table 4: Solubility Profile of Triethyl Citrate

| Property | Value | Unit | References |

|---|---|---|---|

| Aqueous Solubility (25°C) | 5.7-6.5 | g/100 mL | [3] [19] |

| Aqueous Solubility (20°C) | 58.1 | g/L | [11] [15] |

| Ethanol Solubility | Miscible | - | [16] [21] |

| Diethyl Ether Solubility | Miscible | - | [21] |

| Organic Solvents | Soluble in most | - | [19] [7] [20] |

| Oil Solubility | Insoluble | - | [19] [22] |

Table 5: Spectroscopic and Surface Properties of Triethyl Citrate

| Property | Value | Unit | References |

|---|---|---|---|

| Refractive Index (20°C) | 1.439-1.441 | nD | [1] [16] [17] |

| Refractive Index (25°C) | 1.440 | nD | [12] [21] |

| Vapor Pressure (25°C) | 0.0025 | hPa | [5] [10] |

| Vapor Pressure (107°C) | 1.0 | mmHg | [3] [25] |

| Vapor Density | 9.7 | vs air | [11] [3] |

Purity

Physical Description

Odourless, practically colourless, oily liquid

Colorless liquid; [ICSC]

Solid

COLOURLESS OILY LIQUID.

practically colourless, oily liquid; bitter taste; little odou

Color/Form

Colorless, mobile liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

127.00 °C. @ 1.00 mm Hg

Flash Point

151 °C

Heavy Atom Count

Taste

Density

Relative density (water = 1): 1.1

1.138-1.139

Odor

Decomposition

Appearance

Melting Point

< 25 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1827 of 1896 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Therapeutic Uses

MEDICATION (VET): ... Orally, in treating bloat in ruminants.

Mechanism of Action

Vapor Pressure

Vapor pressure = 1 mm Hg at 107.0 °C

6.87X10-4 mm Hg at 25 °C (extrapolated)

Vapor pressure, Pa at 25 °C: 0.3

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Samples of freshly collected rat or human serum were spiked with triethyl citrate and the disappearance of the triethyl citrate measured over a 4 hr period. Triethyl citrate was rapidly hydrolysed by rat serum (15 min), but hydrolysisoccurred at a much slower rate in human serum and was not complete at the end of the 4 hr test period.

Rat-, mouse- and human-liver homogenates as well as serum enzymes hydrolyse triethyl citrate to 1 mol citric acid and 3 mol ethanol/mol ester.

/Triethyl citrate/ is expected to be extensively metabolized by esterases and cytochrome P450 enzymes and break-down in the beta-oxidation or citric acid cycle or in cases subsequent glucuronidation. The substance is assumed to be excreted (if not metabolized completely in beta-oxidation and citric cycle) as metabolites (i.e. conjugates with glucuronic acid) via urine and to a lower extent via bile.

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; SEQUESTRANT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Plasticiser; Deodorant; Solvent; Antioxidant

Plastics -> Polymer Type -> PUR; PVC (soft)

Plastics -> Plasticisers

Methods of Manufacturing

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

Synthetic Rubber Manufacturing

Plastics Material and Resin Manufacturing

Plastics Product Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester: ACTIVE

Analytic Laboratory Methods

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: triethyl citrate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.07 ug/L.

Storage Conditions

Stability Shelf Life

Dates

Tailoring the biodegradability of polylactic acid (PLA) based films and ramie- PLA green composites by using selective additives

Swati Sharma, Abhijit Majumdar, Bhupendra Singh ButolaPMID: 33892039 DOI: 10.1016/j.ijbiomac.2021.04.108

Abstract

This study explores the effect of plasticisers (lotader AX8900, polyethylene glycol and triethyl citrate) on biodegradability of polylactic acid (PLA) and its composites with halloysite nanotubes and ramie fabric by soil burial method. Changes in surface morphology and mechanical properties were evaluated to quantify the degradation behaviour of all samples. The results showed that the relative loss in tensile strength of ramie-PLA composites was more than that of neat PLA or plasticised PLA films. Also, ramie-PLA composite, where ramie fabric was treated with diammonium orthophosphate, had degraded entirely after 60 days of soil burial. It was also confirmed by Fourier transform infrared spectroscopy that the chemical structures of neat PLA and plasticised PLA films changed after the soil burial test. The use of these additives not only reduces the brittleness of PLA but also accelerates the biodegradation rate of PLA. Thus, PLA, along with additives, can help in reduction of carbon footprint and other environmental issues customarily associated with petro based polymers. Therefore, the finding supports the notion of PLA usage as a viable alternative to fossil fuel-based materials.Determinants of zero-order release kinetics from acetaminophen-layered Suglet® pellets, Wurster-coated with plasticized Aquacoat® ECD (ethyl cellulose dispersion)

Sandeep Kaur, Sowmya Sivasankaran, Erika Wambolt, Sriramakamal JonnalagaddaPMID: 31765772 DOI: 10.1016/j.ijpharm.2019.118873

Abstract

The potential for zero-order drug-release was evaluated for ethyl cellulose (EC) coated, acetaminophen-layered sugar pellets (Suglets®) of mesh size 18/20 (850-1000 μm). To determine optimal plasticizer/pore-former concentrations for EC films, solvent-cast Aquacoat® ECD (ethyl cellulose dispersion) films were prepared with 0-50% w/w ratios of two triethyl citrate (TEC) or triacetin (TA). Characterization studies showed that films with excipient concentrations ≥20% were homogenous, mechanically strong at room temperature (Young's modulus of 25-35 MPa), and have a glass transition (T) in the range of 20-45 °C. Based on these results, a working range of 20-50% weight concentrations was selected for drug release studies. Suglets® were layered with acetaminophen (APAP) using Wurster Glatt GPCG-3 to yield roughly 10% w/w coating (controls). The Controls were coated using the same Wurster process with Aquacoat® ECD containing 20-50% w/w of TEC or TA. Samples were removed periodically at 3-11% weight gain, to evaluate impact of weight gain, and consequently film-formation, on drug release. Dissolution was monitored over a period of 12 h in a media consisting of simulated gastric fluid (first two hours), followed by simulated intestinal fluid. The controls showed near 100% release within the first 30 min, indicating the value of EC-coating to achieve controlled release. Dissolution release profiles showed that TEC is more effective than TA as a plasticizer and pore-former, as linear profiles were apparent at lower concentrations and % weight gain. For a quantitative evaluation of these results, linear regression was fitted to all cumulative release profiles, and R-squared values examined as a function of excipient concentration and % weight gain. The corresponding response surface plots and the second order regression were shown to aid in optimization. The design space for zero-order release was represented as contour plots between excipient concentration and % weight gain.

Functional Nanocomposite Films of Poly(Lactic Acid) with Well-Dispersed Chitin Nanocrystals Achieved Using a Dispersing Agent and Liquid-Assisted Extrusion Process

Mitul Patel, Daniel Schwendemann, Giorgia Spigno, Shiyu Geng, Linn Berglund, Kristiina OksmanPMID: 34361717 DOI: 10.3390/molecules26154557

Abstract

The development of bio-based nanocomposites is of high scientific and industrial interest, since they offer excellent advantages in creating functional materials. However, dispersion and distribution of the nanomaterials inside the polymer matrix is a key challenge to achieve high-performance functional nanocomposites. In this context, for better dispersion, biobased triethyl citrate (TEC) as a dispersing agent in a liquid-assisted extrusion process was used to prepare the nanocomposites of poly (lactic acid) (PLA) and chitin nanocrystals (ChNCs). The aim was to identify the effect of the TEC content on the dispersion of ChNCs in the PLA matrix and the manufacturing of a functional nanocomposite. The nanocomposite film's optical properties; microstructure; migration of the additive and nanocomposites' thermal, mechanical and rheological properties, all influenced by the ChNC dispersion, were studied. The microscopy study confirmed that the dispersion of the ChNCs was improved with the increasing TEC content, and the best dispersion was found in the nanocomposite prepared with 15 wt% TEC. Additionally, the nanocomposite with the highest TEC content (15 wt%) resembled the mechanical properties of commonly used polymers like polyethylene and polypropylene. The addition of ChNCs in PLA-TEC15 enhanced the melt viscosity, as well as melt strength, of the polymer and demonstrated antibacterial activity.The development of an inline Raman spectroscopic analysis method as a quality control tool for hot melt extruded ramipril fixed-dose combination products

G P Andrews, D S Jones, Z Senta-Loys, A Almajaan, S Li, O Chevallier, C Elliot, A M Healy, J F Kelleher, A M Madi, G C Gilvary, Y TianPMID: 31085253 DOI: 10.1016/j.ijpharm.2019.05.029

Abstract

Currently in the pharmaceutical industry, continuous manufacturing is an area of significant interest. In particular, hot-melt extrusion (HME) offers many advantages and has been shown to significantly reduce the number of processing steps relative to a conventional product manufacturing line. To control product quality during HME without process interruption, integration of inline analytical technology is critical. Vibrational spectroscopy (Raman, NIR and FT-IR) is often employed and used for real-time measurements because of the non-destructive and rapid nature of these analytical techniques. However, the establishment of reliable Process Analytical Technology (PAT) tools for HME of thermolabile drugs is challenging. Indeed, the Raman effect is inherently weak and might be subject to interference. Moreover, during HME, heating and photodecomposition can occur and disrupt spectra acquisition. The aim of this research article was to explore the use of inline Raman spectroscopy to characterise a thermolabile drug, ramipril (RMP), during continuous HME processing. Offline measurements by HPLC, LC-MS and Raman spectroscopy were used to characterise RMP and its main degradation product, ramipril-diketopiperazine (RMP-DKP, impurity K). A set of HME experiments together with inline Raman spectroscopic analyses were performed. The feasibility of implementing inline Raman spectroscopic analysis to quantify the level of RMP and RMP-DKP in the extrudate was addressed. Two regions in the Raman spectrum were selected to differentiate RMP and RMP-DKP. When regions were combined, a principle component analysis (PCA) model defined by these two main components (PC 1 = 50.1% and PC 2 = 45%) was established. Using HPLC analyses, we were able to confirm that the PC 1 score was attributed to the level of RMP-DKP, and the PC 2 score was related to the RMP drug content. Investigation of the PCA scatterplot indicated that HME processing temperature was not the only factor causing RMP degradation. Additionally, the plasticiser content, feeding speed and screw rotating speed contributed to RMP degradation during HME processing.Three-Dimensional Imaging with Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry

Hongxia Bai, Sitora Khodjaniyazova, Kenneth P Garrard, David C MuddimanPMID: 32031410 DOI: 10.1021/jasms.9b00066

Abstract

Mass spectrometry imaging as a field has pushed its frontiers to three dimensions. Most three-dimensional mass spectrometry imaging (3D MSI) approaches require serial sectioning that results in a loss of biological information between analyzed slices and difficulty in reconstruction of 3D images. In this contribution, infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI) was demonstrated to be applicable for 3D MSI that does not require sectioning because IR laser ablates material on a micrometer scale. A commercially available over-the-counter pharmaceutical was used as a model to demonstrate the feasibility of IR-MALDESI for 3D MSI. Depth resolution (i.e., z-resolution) as a function of laser energy levels and density of ablated material was investigated. The best achievable depth resolution from a pill was 2.3 μm at 0.3 mJ/pulse. 2D and 3D MSI were performed on the tablet to show the distribution of pill-specific molecules. A 3D MSI analysis on a region of interest of 15 × 15 voxels across 50 layers was performed. Our results demonstrate that IR-MALDESI is feasible with 3D MSI on a pill, and future work will be focused on analyses of biological tissues.Investigation of the parameters used in fused deposition modeling of poly(lactic acid) to optimize 3D printing sessions

E Carlier, S Marquette, C Peerboom, L Denis, S Benali, J-M Raquez, K Amighi, J GoolePMID: 31071420 DOI: 10.1016/j.ijpharm.2019.05.008

Abstract

This study assesses the feasibility of printing implantable devices using 3D printing Fused deposition modeling (FDM) technology. The influence of the deposition temperature, the deposition rate and the layer thickness on the printing process and the physical properties of the devices were evaluated. The filaments were composed of neat poly(lactic acid) (PLA) and blends of different plasticizers (polyethylene glycol 400 (PEG 400), triacetine (TA), acetyltriethyl citrate (ATEC) and triethyl citrate (TEC)) at 10% (w/w). The assessment of thermomechanical characteristics and morphology of both filaments and devices (cylinders and dog bones) were performed. The influence of each parameter was evaluated using a design of experiment (DoE) and the significance of the results was discussed. A large amount of data about the evaluation of FDM process parameters are already available in the literature. However, specific insights needed to be increased into the impact of the use of PLA and plasticized PLA raw material on the feasibility of printing devices in three dimensions. To conclude, the ductility was improved with a high layer thickness, low temperature and using ATEC. Whereas, adhesion was promoted with an increase in temperature, a lower layer thickness and adding TA.Molecular simulations for amorphous drug formulation: Polymeric matrix properties relevant to hot-melt extrusion

Panagiotis Barmpalexis, Anna Karagianni, Kyriakos KachrimanisPMID: 29702231 DOI: 10.1016/j.ejps.2018.04.035

Abstract

In the present study molecular modelling was used to evaluate polymeric drug carrier matrix properties suitable for hot-melt extrusion (HME). Specifically, the effect of three commonly used plasticizers, namely, citric acid (CA), triethyl citrate (TEC) and polyethylene glycol (PEG), on Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer, SOL) properties were evaluated with the aid of classical molecular dynamics (MD) and docking simulations. Differential scanning calorimetry (DSC) and ATR-FTIR spectroscopy of polymer-plasticizer mixtures were used to experimentally verify the in silico predictions. Computed Tg value by MD simulations for SOL was in reasonable agreement with the experimentally determined Tg value (72.0 vs. 69.4 °C, for MD and DSC measurement, respectively). Solubility parameter calculations with the aid of MD simulations along with calculated molecular lipophilicity potential interaction (MLPI) scores based on molecular docking, suggested component miscibility only in the case of SOL and PEG. This was verified by a positive deviation of the Tg values determined by DSC, compared to the Gordon-Taylor theoretical predictions. Additionally, the calculated MLPI scores suggested strong interactions between SOL and PEG, verified also by ATR-FTIR. Finally, MD simulations of the hydration process suggested strong hydrogen bonding between SOL - CA, and CA - water molecules.Assessment of hot-processability and performance of ethylcellulose-based materials for injection-molded prolonged-release systems: An investigational approach

F Casati, F Briatico-Vangosa, F Baldi, A Melocchi, A Maroni, A Gazzaniga, L ZemaPMID: 29981413 DOI: 10.1016/j.ijpharm.2018.07.015

Abstract

The present work focuses on application of an investigational approach to assess the hot-processability of pharmaceutical-grade polymers with a potential for use in the manufacturing of reservoir drug delivery systems via micromolding, and the performance of resulting molded barriers. An inert thermoplastic polymer, ethylcellulose (EC), widely exploited for preparation of prolonged-release systems, was employed as a model component of the release-controlling barriers. Moldability studies were performed with plasticized EC, as such or in admixture with release modifiers, by the use of disk-shaped specimens ≥ 200 µm in thickness. The disks turned out to be a suitable tool for evaluation of the dimensional stability and diffusional barrier performance of the investigated materials after demolding. The effect of the amount of triethyl citrate, used as a plasticizer, on hot-processability of EC was assessed. The rate of a model drug diffusion across the polymeric barriers was shown to be influenced by the extent of porosity from the incorporated additives. The investigational approach proposed, of simple and rapid execution, holds potential for streamlining the development of prolonged-release systems produced by micromolding in the form of drug reservoirs, with no need for molds and molding processes to be set up on a case-by-case basis.Efficacy and tolerability of a lotion containing triethyl citrate, ethyl linoleate, and GT peptide-10 in the adjuvant treatment of hidradenitis suppurativa: Real-life data

N Skroza, A Mambrin, E Tolino, A Marchesiello, I Proietti, N Bernardini, C PotenzaPMID: 29642279 DOI: 10.1111/dth.12599

Abstract

Hidradenitis suppurativa (HS) is a chronic disorder of terminal follicular epithelium in the apocrine gland-bearing areas. The long term therapy is based mainly on topical and/or systemic antibiotic use that could result in antibiotic resistance. The aim of our study was to present the real-life experience based on the efficacy and tolerability of a novel lotion containing triethyl-citrate, ethyl-linoleate, and g-peptide-10 in the treatment of mild to moderate HS that has already shown effectiveness in acne treatment. This was an open-label study on 30 patients of both sexes affected by HS. Patients were divided into two groups: 15 with Hurley I and 15 with Hurley II-III. The subjects were treated with the topical lotion, three-times-daily for eight weeks, with control at 4 (T) and eight weeks (T

). Any other concomitant treatment (both topical and/or systemic) was avoided during study period. Improvement was observed in both Sartorius score grading system and inflammatory and noninflammatory lesion counts. The novel lotion has proved to be effective and well-tolerated topical agent alone or in association with other topical and/or systemic tratments in HS, without side effects.

UniORV, a New Multi-Unit Dosage Form, Improved Biopharmaceutical Properties of Tacrolimus in Rats and Humans

Wataru Hirasawa, Shunsuke Sei, Misuzu Mineda, Norimasa Endo, Yoshiharu Matahira, Keisuke Makino, Ryota Tsukada, Hideyuki Sato, Satomi OnouePMID: 32140879 DOI: 10.1007/s11095-020-02785-0

Abstract

The aim of the present study was to develop a new multi-unit dosage formulation, Universal ORbicular Vehicle (UniORV), to improve the biopharmaceutical properties of tacrolimus (TAC).TAC-loaded UniORV (UO/TAC) was produced by the dripping and gelling of a solution comprising TAC, gelatin, starch syrup, and triethyl citrate at 0.5 w/w% drug loading. Its microstructure was elucidated by polarized light microscopy and the Raman mapping technique. The pharmacokinetic profiles of TAC after the oral administration of UO/TAC were evaluated in rats and healthy humans.

The dissolution behavior of UO/TAC was similar to that of commercial capsules, and the formation of nanoparticles was detected by TEM in dissolved media. In a stability study on UO/TAC, only 2.6 and 4.7% decreases in TAC concentrations were observed at 40± 2°C/75 ± 5% relative humidity for 4 months and at 50± 2°C for 2 months, respectively. A pharmacokinetic study on rats revealed a 30-fold higher AUC than that with crystalline TAC. A randomized double-blind crossover study on 8 healthy males showed that UniORV achieved a 1.4-fold increase in AUC and 34% decrease in inter-individual variation from the reference formulation.

The new dosage form UniORV is a promising approach to improve the dissolution, amorphous stability, and biopharmaceutical properties of TAC, which is a poorly water-soluble drug.